molecular formula C6H4ClNO3 B096774 3-Chloro-2-nitrophenol CAS No. 17802-02-7

3-Chloro-2-nitrophenol

Cat. No. B096774
CAS RN: 17802-02-7
M. Wt: 173.55 g/mol
InChI Key: DFMDAJMTLJGKFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrophenol derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Chloro-2-nitrophenol from 2,5-dichloronitrobenzene through hydrolyzation, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield. Similarly, paper outlines the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol through hydrolysis of a chlorinated product mixture. These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is crucial for their reactivity and properties. Paper provides insights into the structure of a nitrophenol adduct, determined by X-ray diffraction, which could be relevant for understanding the structural aspects of this compound. The study found a short N⋯H⋯O hydrogen bridge, which could influence the behavior of similar compounds.

Chemical Reactions Analysis

The reactivity of nitrophenol derivatives with various agents is an important aspect of their chemical behavior. Paper presents a kinetic study of the gas-phase reactions of chlorine atoms with nitrophenol isomers, providing rate coefficients for these reactions. This information could be extrapolated to predict the reactivity of this compound with chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. Paper discusses the solvatochromic behavior of nitrophenol derivatives, which is a property that could be relevant to this compound. The study found that the interaction of the dyes with the solvent can lead to changes in color, which is an important consideration for practical applications. Paper provides additional information on the properties of coordination complexes with nitrophenol ligands, including thermal stability and electrochemical behavior, which could be relevant for understanding the stability and reactivity of this compound.

Relevant Case Studies

While there are no direct case studies on this compound, the papers provide case studies on related compounds. For example, paper discusses the antimicrobial properties of nitrophenol derivatives, which could suggest potential applications for this compound in the field of antimicrobials. Paper and describe the synthesis of a pyrimidine derivative, which is an intermediate in anticancer drugs, indicating the potential pharmaceutical relevance of nitrophenol compounds.

Scientific Research Applications

  • Degradation and Utilization

    3-Chloro-2-nitrophenol and similar compounds can be degraded by certain bacterial strains, such as Ralstonia eutropha JMP134, which use these compounds as sources of carbon, nitrogen, and energy. This degradation process involves specific enzymatic reactions and has implications for bioremediation of contaminated environments (Schenzle et al., 1999).

  • Adsorption and Removal from Aqueous Solutions

    Graphene has been studied for its ability to remove chloro-2-nitrophenol compounds from water. Factors like contact time, adsorbent amount, pH, and temperature affect the adsorption process. This research is crucial for developing effective methods to clean up water contaminated with such pollutants (Mehrizad & Gharbani, 2014).

  • Electrochemical Treatment

    The electro-oxidation of chloro- and nitrophenol compounds has been investigated using PbO2 anodes and ozone generation. This method shows potential for the efficient oxidative degradation of these pollutants in water (Amadelli et al., 2011).

  • Photocatalytic Mineralization

    α-Bi2O3 has been used for the photocatalytic mineralization of 2-chlorophenol and 2-nitrophenol under natural sunlight, demonstrating considerable potential for environmental applications in pollutant degradation (Hameed et al., 2015).

  • Advanced Oxidation Processes

    Various advanced oxidation processes (AOPs) like UV, H2O2, and Fenton reactions have been compared for the degradation of chloro-nitrophenol compounds. Such studies are valuable for determining the most efficient methods for treating industrial effluents containing these pollutants (Saritha et al., 2007).

  • Anaerobic Biodegradation

    The anaerobic biodegradability of chloro-nitrophenol compounds has been studied under methanogenic conditions, providing insights into the microbial processes involved in the natural degradation of these pollutants (O'Connor & Young, 1989).

Mechanism of Action

Target of Action

3-Chloro-2-nitrophenol (3C2NP) is a type of chlorinated nitrophenol that is primarily targeted by bacteria . These bacteria use 3C2NP as their sole carbon and energy sources . The primary targets of 3C2NP within these bacteria are the enzymes involved in its degradation .

Mode of Action

The mode of action of 3C2NP involves its interaction with bacterial enzymes. The compound is degraded via a series of enzymatic reactions, which are catalyzed by specific enzymes . For instance, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 3C2NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The degradation of 3C2NP in bacteria occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 3C2NP-utilizers . The BT pathway involves the conversion of 3C2NP to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.34, indicating moderate lipophilicity . Its water solubility is low, with a logS value of -2.51 .

Result of Action

The result of the action of 3C2NP is its degradation into less toxic compounds. The degradation of 3C2NP via the BT pathway results in the formation of maleylacetate . This process helps in the removal of 3C2NP from the environment, reducing its toxic effects.

Action Environment

The action of 3C2NP is influenced by environmental factors. The compound is a persistent environmental pollutant, used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its degradation by bacteria is considered a cost-effective and eco-friendly method of removing it from the environment . The efficiency of this process can be affected by various environmental factors, such as temperature, ph, and the presence of other substances .

Safety and Hazards

3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .

properties

IUPAC Name

3-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDAJMTLJGKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17802-02-7
Record name 3-Chloro-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-chloro-2-nitrophenol a significant compound in the synthesis of 3-chloro-2-aminophenol?

A1: The provided research [] highlights a two-step synthesis of 3-chloro-2-aminophenol. In the first step, this compound is synthesized as an intermediate product. This nitro-compound is then subjected to reduction using hydrazine hydrate in the presence of ferrous sulfate, leading to the formation of the final product, 3-chloro-2-aminophenol. Therefore, this compound is a crucial intermediate in this specific synthetic route.

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